molecular formula C16H16FN3O B12947959 (S)-3-Amino-1-benzyl-8-fluoro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one

(S)-3-Amino-1-benzyl-8-fluoro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one

Cat. No.: B12947959
M. Wt: 285.32 g/mol
InChI Key: GCFPUJKUKAHNKR-ZDUSSCGKSA-N
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Description

(S)-3-Amino-1-benzyl-8-fluoro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-1-benzyl-8-fluoro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-fluoro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one and benzylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product. Common catalysts include palladium on carbon (Pd/C) and solvents like ethanol or methanol.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-1-benzyl-8-fluoro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the amino or benzyl positions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Various nucleophiles such as alkyl halides, amines, or thiols

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and pharmacological properties.

Scientific Research Applications

(S)-3-Amino-1-benzyl-8-fluoro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety, epilepsy, and other neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of (S)-3-Amino-1-benzyl-8-fluoro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and anticonvulsant properties. Additionally, the compound may interact with other pathways and enzymes, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Clonazepam: Another benzodiazepine used primarily for its anticonvulsant effects.

    Fludiazepam: A benzodiazepine with similar pharmacological activities but different structural features.

Uniqueness

(S)-3-Amino-1-benzyl-8-fluoro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group and the fluorine atom at specific positions enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H16FN3O

Molecular Weight

285.32 g/mol

IUPAC Name

(3S)-3-amino-5-benzyl-7-fluoro-2,3-dihydro-1H-1,5-benzodiazepin-4-one

InChI

InChI=1S/C16H16FN3O/c17-12-6-7-14-15(8-12)20(16(21)13(18)9-19-14)10-11-4-2-1-3-5-11/h1-8,13,19H,9-10,18H2/t13-/m0/s1

InChI Key

GCFPUJKUKAHNKR-ZDUSSCGKSA-N

Isomeric SMILES

C1[C@@H](C(=O)N(C2=C(N1)C=CC(=C2)F)CC3=CC=CC=C3)N

Canonical SMILES

C1C(C(=O)N(C2=C(N1)C=CC(=C2)F)CC3=CC=CC=C3)N

Origin of Product

United States

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